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Compound of Interest

2-Chloro-6-cyanobenzenesulfonyl!
Compound Name:
chloride
CAS No.: 1261499-21-1
Cat. No.: B1466265
. J

In the landscape of modern medicinal chemistry, the benzenesulfonamide scaffold remains a
cornerstone for the development of therapeutic agents.[1][2] These structures are integral to a
wide array of drugs, valued for their ability to act as bioisosteres for carboxylic acids and their
capacity to bind effectively to enzyme active sites, such as the zinc-binding motifs in
metalloenzymes.[1] The synthetic precursors to these vital pharmacophores are the
corresponding benzenesulfonyl chlorides. Among these, isomers of
chlorocyanobenzenesulfonyl chloride represent a class of highly valuable, yet nuanced,
building blocks.

The presence of three distinct functional groups—the reactive sulfonyl chloride, and the
electron-withdrawing chloro and cyano groups—provides a rich platform for synthetic
diversification. However, the specific placement of these groups on the benzene ring
dramatically influences the precursor's physical properties, spectroscopic signature, and
chemical reactivity. A thorough understanding of these differences is not merely academic; it is
critical for process optimization, impurity profiling, and the rational design of novel drug
candidates.

This guide, written from the perspective of a Senior Application Scientist, provides a
comprehensive technical comparison of the key isomers of chlorocyanobenzenesulfonyl
chloride. We will delve into their synthesis, comparative properties, and the analytical
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methodologies required for their unambiguous differentiation, offering field-proven insights into
the causality behind experimental choices and protocols.

Part 1: Synthesis and Structure of Key Isomers

The strategic synthesis of a specific chlorocyanobenzenesulfonyl chloride isomer is
fundamental to its application. Generally, two robust synthetic routes are employed for the
preparation of substituted arylsulfonyl chlorides.

1. Electrophilic Chlorosulfonation: This method involves the direct reaction of a substituted
benzene—in this case, a chlorobenzonitrile—with chlorosulfonic acid.[1][3][4][5] The
regiochemical outcome is dictated by the directing effects of the chloro and cyano substituents.
Both are deactivating, electron-withdrawing groups, but the chloro group is an ortho-, para-
director, while the cyano group is a meta-director. The final substitution pattern is a result of the
interplay between these competing electronic effects.

2. Diazotization-Sandmeyer Reaction: A more versatile, albeit multi-step, approach begins with
a substituted aniline (e.g., an amino-chlorobenzonitrile). The amine is converted into a
diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to
yield the desired sulfonyl chloride.[1][2][6][7] This method often provides cleaner, more
predictable regiochemical control.

The most commonly encountered isomers in research and development include:
e 2-Chloro-4-cyanobenzenesulfonyl chloride
e 4-Chloro-2-cyanobenzenesulfonyl chloride

» 4-Chloro-3-cyanobenzenesulfonyl chloride

Experimental Protocol 1: General Synthesis via
Diazotization of an Amino-chlorobenzonitrile

This protocol is a generalized procedure based on the Sandmeyer-type reaction, which offers
excellent regiochemical control.[2]
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Objective: To synthesize a specific isomer of chlorocyanobenzenesulfonyl chloride from the

corresponding amino-chlorobenzonitrile precursor.

Materials:

Amino-chlorobenzonitrile isomer (1.0 eq)

Concentrated Hydrochloric Acid (HCI)

Sodium Nitrite (NaNO2)

Sulfur Dioxide (SOz) gas

Copper(l) Chloride (CuCl)

Dichloromethane (DCM) or other suitable organic solvent

Saturated Sodium Bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSOa4) or Sodium Sulfate (Na2S0a)

Ice bath

Procedure:

Diazotization: a. Suspend the starting amino-chlorobenzonitrile (1.0 eq) in a mixture of
glacial acetic acid and concentrated HCl at 0-5 °C in an ice bath. b. Dissolve sodium nitrite
(1.1 eq) in a minimal amount of cold water. c. Add the sodium nitrite solution dropwise to the
aniline suspension, maintaining the temperature below 5 °C. Stir for 30-45 minutes at this
temperature. The formation of the diazonium salt is typically indicated by a change in the
solution's appearance.

Sulfonylation (Sandmeyer Reaction): a. In a separate flask, prepare a saturated solution of
sulfur dioxide in glacial acetic acid, containing a catalytic amount of CuCl. Cool this solution
to 5-10 °C. b. Slowly add the cold diazonium salt solution from the previous step to the
SO2/CuCl solution. Vigorous nitrogen evolution will occur. Control the addition rate to
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maintain the reaction temperature below 15 °C. c. After the addition is complete, allow the
mixture to stir and slowly warm to room temperature over 1-2 hours.

o Work-up and Isolation: a. Pour the reaction mixture into a larger volume of ice-water. A solid
precipitate of the crude sulfonyl chloride should form. b. Extract the product into
dichloromethane (3x volume). c. Combine the organic layers and wash sequentially with cold
water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with
brine. d. Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure to yield the crude chlorocyanobenzenesulfonyl chloride.

 Purification: The product can be further purified by recrystallization from a suitable solvent
system (e.g., hexanes/ethyl acetate) if necessary.

Trustworthiness Note: This self-validating protocol relies on the visual confirmation of nitrogen
evolution during the Sandmeyer step and pH checks during the neutralization wash to ensure
reaction progression and proper work-up.

Part 2: Comparative Physicochemical and
Spectroscopic Analysis

The differentiation of chlorocyanobenzenesulfonyl chloride isomers is critically dependent on a
combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

The melting point is a simple yet powerful indicator of isomeric identity and purity. The
substitution pattern affects the crystal lattice energy, leading to distinct melting points for each
iIsomer.
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2-Chloro-4- 4-Chloro-3- 4-Chloro-2-
Property cyanobenzenesulfo cyanobenzenesulfo cyanobenzenesulfo

nyl chloride nyl chloride nyl chloride
Molecular Formula C7H3CI2NO2S C7H3CI2NO2S C7H3CI2NO2S
Molecular Weight 236.08([8] 236.08 236.08
CAS Number 254749-11-6[9] 13039-68-2[10] 84545-66-4

] ] Data not readily Data not readily
Melting Point (°C) 102-106[9] ) )
available available
Appearance Solid[9] Solid Solid
Calculated LogP 2.14[8] N/A N/A
Topological Polar
polod 57.93 A?[8] N/A N/A

Surface Area (TPSA)

Data for 4-chloro-2-cyanobenzenesulfonyl chloride is sparse in publicly available databases,
highlighting the importance of in-house analytical characterization.

Spectroscopic Differentiation: A Multi-Technique
Approach

A single spectroscopic technique is often insufficient for unambiguous isomer identification. A
combined approach using NMR, IR, and Mass Spectrometry is essential.

NMR is the most definitive method for distinguishing positional isomers. The chemical shifts
and coupling patterns of the aromatic protons are unique fingerprints for each substitution
pattern.

Causality: The chemical shift of an aromatic proton is influenced by the electronic nature of the
adjacent and para substituents. Electron-withdrawing groups like -SO2Cl, -CN, and -ClI deshield
protons, shifting their signals downfield. The coupling constants (J-values) reveal the relative
positions of the protons (ortho, meta, para coupling).

Predicted *H NMR Spectral Data (in CDCIs)
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Predicted o Lo .
Isomer Proton Multiplicity J (Hz) Rationale
(ppm)
2-Chloro-4- Ortho to ClI
H-3 ~7.8-8.0 d J(meta) = 2-3
cyano- and SO2Cl.
J(ortho) = 8-
Ortho to CN,
H-5 ~7.7-7.9 dd 9, J(meta) =
meta to CI.
2-3
Ortho to
H-6 ~8.1-8.3 d J(ortho) =8-9  SO2Cl, meta
to CN.
Ortho to
4-Chloro-3-
H-2 ~8.2-8.4 d J(meta) = 2 SO2Cl, meta
cyano-
to Cl.
Ortho to Cl,
J(ortho) = 8-
H-5 ~7.9-8.1 dd meta to
9, J(meta) = 2
SO:CI.
Ortho to ClI
H-6 ~7.6-7.8 d J(ortho) = 8-9
and CN.
Ortho to
4-Chloro-2-
H-3 ~8.1-8.3 d J(meta) = 2 SO2Cl and
cyano-
CN.
Ortho to ClI,
J(ortho) = 8-
H-5 ~7.8-8.0 dd meta to
9, J(meta) = 2
SO:CI.
H-6 ~7.7-7.9 d J(ortho) =8-9  Ortho to CI.

Note: These are predictions based on established principles. For definitive assignment,

comparison with experimental data or use of specialized prediction software is recommended.

[11][12]

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less

effective for differentiating isomers.[13]
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e S=0 Stretch: Strong, characteristic asymmetric and symmetric stretching bands are
expected in the regions of 1370-1410 cm~* and 1160-1210 cm™1, respectively.[13][14]

e C=N Stretch: A sharp, medium-intensity band will appear around 2220-2240 cm™2.

o S-CI Stretch: A strong band in the far-IR region, around 310-390 cm™1, is indicative of the
sulfur-chlorine bond.[15]

e C-H Bending: The out-of-plane C-H bending patterns in the 700-900 cm~1 region can provide
clues about the substitution pattern, but overlap and complexity can make interpretation
difficult.

Mass spectrometry provides the molecular weight and, critically, reveals the presence of two
chlorine atoms through a characteristic isotopic pattern.

Causality: Chlorine has two stable isotopes, 3°Cl (~75.8%) and 37ClI (~24.2%). A molecule
containing two chlorine atoms will therefore exhibit a distinctive pattern of isotopic peaks in the
molecular ion region.

e Molecular lon Cluster: The mass spectrum will show a cluster of peaks for the molecular ion
(M*).

o M+ peak: Contains two 3°Cl atoms.

o M+2 peak: Contains one 3°Cl and one 3’Cl atom. This peak will be approximately 66% of
the intensity of the M+ peak.

o M+4 peak: Contains two 3’Cl atoms. This peak will be approximately 10% of the intensity
of the M* peak.

e This M*, M+2, M+4 pattern is a definitive indicator of a molecule with the formula
C7H3CI2NO2S.[16][17][18][19] Fragmentation patterns, such as the loss of SO2Cl or CI, can
further support structural elucidation.

Part 3: Reactivity, Applications, and Experimental
Workflow
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Chemical Reactivity Insights

The reactivity of chlorocyanobenzenesulfonyl chlorides is dominated by the highly electrophilic
sulfur atom.[20] The two oxygen atoms and the chlorine atom strongly withdraw electron
density, making the sulfur center susceptible to attack by nucleophiles. This reaction, typically
forming a sulfonamide with an amine, is a cornerstone of their utility.[21][22]

The chloro and cyano groups on the aromatic ring further enhance this reactivity. As powerful
electron-withdrawing groups, they increase the electrophilicity of the sulfonyl sulfur, making the
molecule more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl
chloride.[23][24][25] While subtle differences in reactivity between isomers exist due to steric
and electronic effects, all are highly reactive precursors.

Click to download full resolution via product page

Caption: A validated workflow for isomer identification.

Conclusion

The isomers of chlorocyanobenzenesulfonyl chloride are more than simple reagents; they are
precision tools for the medicinal chemist. While they share a common molecular formula, their
distinct physical and spectroscopic properties necessitate a rigorous, multi-faceted analytical
approach for accurate identification. Their enhanced reactivity, driven by the combined
electron-withdrawing power of their substituents, makes them potent precursors for the
synthesis of sulfonamides. By understanding the principles of their synthesis, the nuances of
their spectroscopic signatures, and the logic of their reactivity, researchers can leverage these
powerful building blocks to accelerate the discovery and development of next-generation
therapeutics.

References

e Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of
Halogenated Organic Compounds.

e Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

e (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

o Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms.

© 2026 BenchChem. All rights reserved. 8/12 Tech Support


https://pdf.benchchem.com/1358/An_In_depth_Technical_Guide_on_the_Reactivity_of_the_Sulfonyl_Chloride_Functional_Group.pdf
https://www.researchgate.net/figure/Coupling-reaction-of-benzenesulphonyl-chloride-with-different-substituted-aromatic-amines_fig2_345079160
https://www.echemcom.com/article_166352.html
https://uwo.scholaris.ca/items/3626c576-39a2-4cd2-8c6c-b1fee4c8ee9c
https://www.mdpi.com/1420-3049/25/6/1428
https://www.researchgate.net/publication/244545035_Nucleophilic_substitution_at_sulphonyl_sulphur_Part_2_Hydrolysis_and_alcoholysis_of_aromatic_sulphonyl_chlorides
https://www.benchchem.com/product/b1466265?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ResearchGate. (n.d.). FT-IR spectrum of P-lodobenzene sulfonyl chloride.

Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.

Benchchem. (n.d.). Spectroscopic Comparison of Fluorinated Benzenesulfonyl Chlorides: A
Guide for Researchers.

Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride
Functional Group.

MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of
the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.

Canadian Science Publishing. (n.d.). THE SULFUR-CHLORINE STRETCHING BAND IN
SULFONYL CHLORIDES.

ResearchGate. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and
alcoholysis of aromatic sulphonyl chlorides.

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Substituted
Benzenesulfonamides.

American Chemical Society. (n.d.). Spectroscopic Characterization of Sulfonyl Chloride
Immobilization on Silica.

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
Cheméo. (n.d.). 2-Cyanobenzenesulfonyl chloride.

Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from
[Link]

(n.d.). Synthesis of sulfonyl chloride substrate precursors.

Google Patents. (n.d.). CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene
sulfonyl chloride.

(n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic
amines.

PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Retrieved from [Link]

ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene
sulfonyl chlorides.

(n.d.). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-
Substituted Benzenesulfonyl Chlorides.

(n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.

© 2026 BenchChem. All rights reserved. 9/12 Tech Support


http://www.orgsyn.org/demo.aspx?prep=v94p0198
https://www.prepchem.com/synthesis-of-4-chlorobenzenesulfonyl-chloride/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine
Learning.

e Google Patents. (n.d.). US20030162973A1 - Process for the manufacture of arylsulfonyl
chloride.

» RSC Blogs. (2022). Hot Article Feature Interviews — RSC Advances Blog.

o Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

e NIST WebBook. (n.d.). Benzenesulfonyl chloride.

* NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

e ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from
[Link]

o Google Patents. (n.d.). CA1205491A - Process for the preparation of 4-
chlorobenzenesulfonyl chloride.

e PubChem - NIH. (n.d.). 4-Chlorobenzenesulfonate.

e PMC - NIH. (n.d.). NMR shift prediction from small data quantities.

e Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved
from [Link]

e The Royal Society of Chemistry. (n.d.). Supplementary Information.

e PubMed. (n.d.). Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case
study (chloropyrimidines). Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

e 2. Organic Syntheses Procedure [orgsyn.org]

© 2026 BenchChem. All rights reserved. 10/12 Tech Support


https://en.wikipedia.org/wiki/Benzenesulfonyl_chloride
https://webbook.nist.gov/cgi/cbook.cgi?ID=C98099&Type=IR-SPEC&Index=1
https://www.acdlabs.com/products/spectrus-platform/spectrus-processor/nmr-prediction/
https://www.organic-chemistry.org/namedreactions/chlorosulfonation-of-arenes.shtm
https://pubmed.ncbi.nlm.nih.gov/22409511/
https://www.benchchem.com/product/b1466265?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/187/Application_Notes_and_Protocols_for_the_Synthesis_of_Substituted_Benzenesulfonamides.pdf
http://orgsyn.org/demo.aspx?prep=v94p0198
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

3. prepchem.com [prepchem.com]

4. CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride - Google
Patents [patents.google.com]

5. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides -
Google Patents [patents.google.com]

7.US20030162973A1 - Process for the manufacture of arylsulfonyl chloride - Google
Patents [patents.google.com]

8. chemscene.com [chemscene.com]

9. 2-F-4-8 E KSR 96% | Sigma-Aldrich [sigmaaldrich.com]

10.
11.
12.
13.
14.
15.
16.
17.
18.
19.
20.
21.
22.
23.
24,
25.

4-chloro-3-cyanobenzene-1-sulfonyl chloride [chemicalbook.com]

mdpi.com [mdpi.com]
acdlabs.com [acdlabs.com]

acdlabs.com [acdlabs.com]

Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

cdnsciencepub.com [cdnsciencepub.com]
pdf.benchchem.com [pdf.benchchem.com]
chem.libretexts.org [chem.libretexts.org]
chem.libretexts.org [chem.libretexts.org]
researchgate.net [researchgate.net]
pdf.benchchem.com [pdf.benchchem.com]
researchgate.net [researchgate.net]
echemcom.com [echemcom.com]
uwo.scholaris.ca [uwo.scholaris.ca]
mdpi.com [mdpi.com]

researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Strategic Importance of
Chlorocyanobenzenesulfonyl Chloride Isomers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1466265#isomers-of-
chlorocyanobenzenesulfonyl-chloride-comparison]

© 2026 BenchChem. All rights reserved.

11/12

Tech Support


https://prepchem.com/4-chlorobenzenesulfonyl-chloride/
https://patents.google.com/patent/CA1205491A/en
https://patents.google.com/patent/CA1205491A/en
https://www.organic-chemistry.org/synthesis/C1S/sulfonylchlorides.shtm
https://patents.google.com/patent/CN112759536A/en
https://patents.google.com/patent/CN112759536A/en
https://patents.google.com/patent/US20030162973A1/en
https://patents.google.com/patent/US20030162973A1/en
https://www.chemscene.com/product/254749-11-6.html
https://www.sigmaaldrich.com/HK/zh/product/aldrich/638870
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB41759877.htm
https://www.mdpi.com/2218-1989/14/5/290
https://www.acdlabs.com/products/spectrus-platform/nmr-predictors/
https://www.acdlabs.com/blog/ir-nmr-and-ms-o/
http://openchemistryhelp.blogspot.com/2012/12/sufonyl-chloride-infrared-spectra.html
https://cdnsciencepub.com/doi/pdf/10.1139/v65-243
https://pdf.benchchem.com/2409/Application_Notes_and_Protocols_for_Mass_Spectrometry_Fragmentation_of_Halogenated_Organic_Compounds.pdf
https://chem.libretexts.org/Courses/Providence_College/CHM_331_Advanced_Analytical_Chemistry_1/16%3A_Molecular_Mass_Spectrometry/16.09%3A_Organic_Compounds_Containing_Halogen_Atoms
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.researchgate.net/publication/231048732_Mass_spectrometry_of_halogen-containing_organic_compounds
https://pdf.benchchem.com/1358/An_In_depth_Technical_Guide_on_the_Reactivity_of_the_Sulfonyl_Chloride_Functional_Group.pdf
https://www.researchgate.net/figure/Coupling-reaction-of-benzenesulphonyl-chloride-with-different-substituted-aromatic-amines_fig2_345079160
https://www.echemcom.com/article_166352.html
https://uwo.scholaris.ca/items/3626c576-39a2-4cd2-8c6c-b1fee4c8ee9c
https://www.mdpi.com/1420-3049/25/6/1428
https://www.researchgate.net/publication/244545035_Nucleophilic_substitution_at_sulphonyl_sulphur_Part_2_Hydrolysis_and_alcoholysis_of_aromatic_sulphonyl_chlorides
https://www.benchchem.com/product/b1466265#isomers-of-chlorocyanobenzenesulfonyl-chloride-comparison
https://www.benchchem.com/product/b1466265#isomers-of-chlorocyanobenzenesulfonyl-chloride-comparison
https://www.benchchem.com/product/b1466265#isomers-of-chlorocyanobenzenesulfonyl-chloride-comparison
https://www.benchchem.com/product/b1466265#isomers-of-chlorocyanobenzenesulfonyl-chloride-comparison
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1466265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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